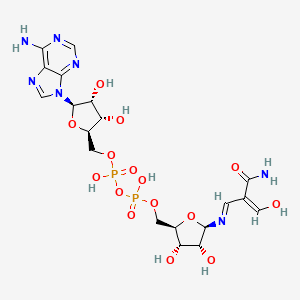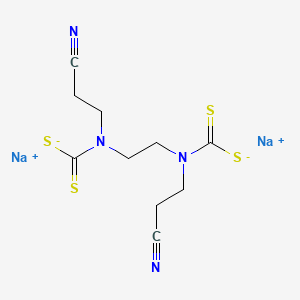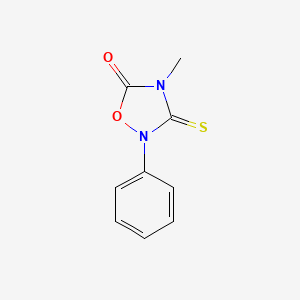
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-phenyl-1,2,4-oxadiazolidin-5-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
2-Phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one: Similar structure but without the methyl group, which may influence its solubility and interaction with molecular targets.
4-Methyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one: Lacks the phenyl group, which may alter its overall stability and reactivity.
Uniqueness
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties
Propiedades
Número CAS |
67587-50-2 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8(14)11(13-9(10)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
LYWMDYBRDFEPRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)N(OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


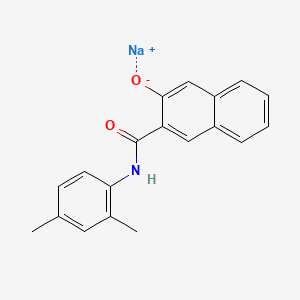
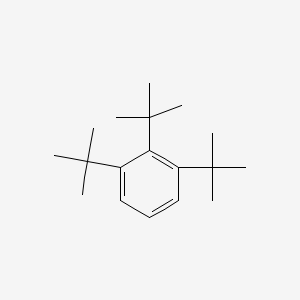
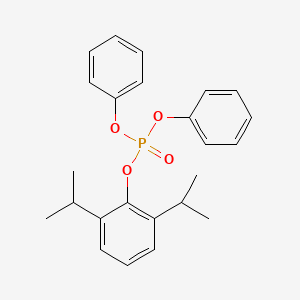

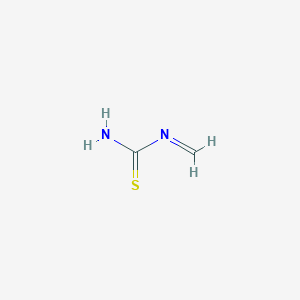
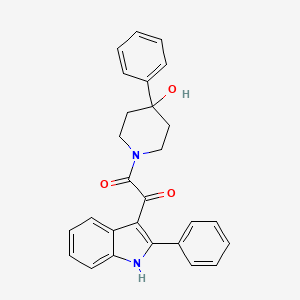
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

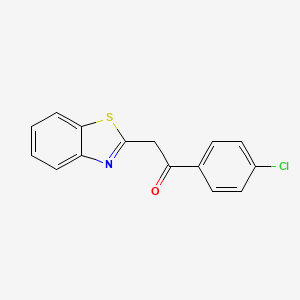
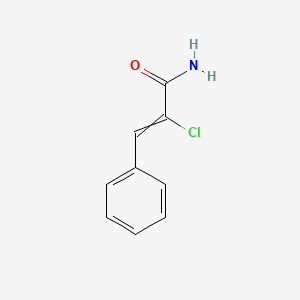
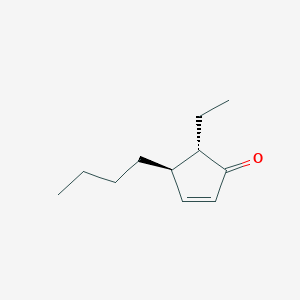
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
